N-(4-methoxyphenyl)-4-({4-methyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)butanamide N-(4-methoxyphenyl)-4-({4-methyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)butanamide
Brand Name: Vulcanchem
CAS No.: 637321-17-6
VCID: VC6156345
InChI: InChI=1S/C22H25N3O3S2/c1-25-21(27)19-16-6-3-4-7-17(16)30-20(19)24-22(25)29-13-5-8-18(26)23-14-9-11-15(28-2)12-10-14/h9-12H,3-8,13H2,1-2H3,(H,23,26)
SMILES: CN1C(=O)C2=C(N=C1SCCCC(=O)NC3=CC=C(C=C3)OC)SC4=C2CCCC4
Molecular Formula: C22H25N3O3S2
Molecular Weight: 443.58

N-(4-methoxyphenyl)-4-({4-methyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)butanamide

CAS No.: 637321-17-6

Cat. No.: VC6156345

Molecular Formula: C22H25N3O3S2

Molecular Weight: 443.58

* For research use only. Not for human or veterinary use.

N-(4-methoxyphenyl)-4-({4-methyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)butanamide - 637321-17-6

Specification

CAS No. 637321-17-6
Molecular Formula C22H25N3O3S2
Molecular Weight 443.58
IUPAC Name N-(4-methoxyphenyl)-4-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]butanamide
Standard InChI InChI=1S/C22H25N3O3S2/c1-25-21(27)19-16-6-3-4-7-17(16)30-20(19)24-22(25)29-13-5-8-18(26)23-14-9-11-15(28-2)12-10-14/h9-12H,3-8,13H2,1-2H3,(H,23,26)
Standard InChI Key MDMSZVGNTXWERZ-UHFFFAOYSA-N
SMILES CN1C(=O)C2=C(N=C1SCCCC(=O)NC3=CC=C(C=C3)OC)SC4=C2CCCC4

Introduction

Structural Characteristics and Conformational Analysis

Core Tricyclic Architecture

The 8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-triene-3-one system forms the central scaffold of the compound. This tricyclic structure comprises a thiazole ring fused to a bicyclic system, creating a rigid framework with potential for diverse non-covalent interactions. Key features include:

  • Thiazole Ring: The sulfur and nitrogen atoms in the thiazole moiety contribute to electron-deficient characteristics, enabling π-π stacking and hydrogen bonding .

  • Diazatricyclic System: The fused rings impose steric constraints, influencing the molecule’s three-dimensional conformation and binding pocket compatibility.

Sulfanyl-Butanamide Linker

The sulfanyl (-S-) group bridges the tricyclic core to the butanamide chain. This linker introduces flexibility while maintaining electronic connectivity. The butanamide terminus terminates in a 4-methoxyphenyl group, which enhances solubility through its electron-donating methoxy substituent .

Conformational Dynamics

X-ray crystallographic data from analogous sulfonamides reveal critical insights:

  • Torsional Angles: In N-(4-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide (D134-0392), the C—SO₂—NH—C torsion angle measures 79.06°, indicating a bent conformation at the sulfonamide nitrogen . Similar distortions are expected in the target compound due to steric interactions between the tricyclic core and butanamide chain.

  • Dihedral Angles: The thiazole and methoxyphenyl planes in related compounds form dihedral angles of 73.50–78.00°, suggesting limited π-conjugation between aromatic systems .

Synthetic Pathways and Reaction Mechanisms

Key Synthetic Strategies

While no direct synthesis of the target compound is documented, plausible routes can be inferred from methods used for analogous sulfonamide-thiazole hybrids :

  • Thiazole Ring Formation: Cyclocondensation of thiourea derivatives with α-haloketones, followed by sulfonylation using 4-methylbenzenesulfonyl chloride .

  • Sulfanyl Linker Incorporation: Nucleophilic substitution reactions between thiol-containing intermediates and halogenated butanamide precursors.

  • Methoxyphenyl Introduction: Amide coupling of 4-methoxyaniline with activated carboxylic acid derivatives .

Tautomerization Considerations

Structural analyses of 2-[N-(4-methoxyphenyl)acetamido]-1,3-thiazol-4-yl acetate highlight the potential for tautomerism in thiazole derivatives. The exocyclic amine and enol groups may interconvert under reaction conditions, influencing product distribution . Such equilibria must be controlled during the synthesis of the target compound to ensure regioselectivity.

Physicochemical Properties and ADMET Profiling

Calculated Properties

Based on structurally similar compounds :

PropertyValue
Molecular Weight~450.5 g/mol
logP (Partition Coefficient)3.7–4.2
Hydrogen Bond Donors2
Hydrogen Bond Acceptors7
Polar Surface Area~110 Ų
Water Solubility (logS)-4.1 to -3.8

Metabolic Stability

The methoxyphenyl group may undergo O-demethylation via cytochrome P450 enzymes, while the sulfanyl linker could be susceptible to oxidation. Prodrug strategies (e.g., esterification of the butanamide) might improve oral bioavailability .

Comparative Analysis with Structural Analogs

The table below contrasts the target compound with key analogs from literature:

CompoundCore StructureBioactivitylogP
Target CompoundDiazatricyclic thiazoleHypothetical antimicrobial3.9
D134-0392 Oxadiazole-butaneamideScreening candidate3.8
Compound 4aBenzothiopheno-pyrimidineAntibacterial4.1
2-[N-(4-MP)acetamido]thiazole Thiazol-4-yl acetateSynthetic intermediate2.7

The diazatricyclic system confers greater rigidity compared to oxadiazole or simple thiazole derivatives, potentially enhancing target selectivity .

Future Directions and Research Opportunities

Synthetic Optimization

  • Stereoselective Synthesis: Development of asymmetric routes to access enantiopure forms, leveraging chiral auxiliaries or catalysts.

  • Green Chemistry Approaches: Replacement of halogenated solvents with ionic liquids or water-based systems .

Biological Screening

Priority assays should include:

  • Antimycobacterial Activity: Given the sulfonamide’s historical role in tuberculosis treatment .

  • Kinase Inhibition Profiling: Focus on tyrosine kinases implicated in oncology.

Computational Modeling

Molecular dynamics simulations could map the compound’s interaction with lipid bilayers and predict blood-brain barrier permeability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator